molecular formula C14H14N2O6 B565900 (5R)​-2-​Oxo-​3-​[4-​(3-​oxo-​4-​morpholinyl)​phenyl]​-​5-​oxazolidinecarboxyli​c Acid CAS No. 1160170-07-9

(5R)​-2-​Oxo-​3-​[4-​(3-​oxo-​4-​morpholinyl)​phenyl]​-​5-​oxazolidinecarboxyli​c Acid

Cat. No.: B565900
CAS No.: 1160170-07-9
M. Wt: 306.274
InChI Key: SRPDKSYHAUEWIX-LLVKDONJSA-N
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Description

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid is a complex organic compound with a molecular formula of C14H14N2O6 and a molecular weight of 306.27 g/mol This compound is notable for its unique structure, which includes an oxazolidine ring, a morpholine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidine Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by the morpholine group.

    Final Assembly: The final step involves the coupling of the oxazolidine and morpholine intermediates, often using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA synthesis by binding to topoisomerase enzymes, thereby preventing cell proliferation . Additionally, it can induce oxidative stress by generating reactive oxygen species, leading to cell death in cancer cells .

Comparison with Similar Compounds

(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid can be compared with other similar compounds, such as:

    Oxazolidinones: These compounds share the oxazolidine ring and are known for their antibacterial properties.

    Morpholine Derivatives: Compounds with the morpholine moiety are studied for their diverse biological activities.

    Phenyl Derivatives: Phenyl-containing compounds are widely used in pharmaceuticals and agrochemicals.

The uniqueness of (5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds .

Properties

CAS No.

1160170-07-9

Molecular Formula

C14H14N2O6

Molecular Weight

306.274

IUPAC Name

(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C14H14N2O6/c17-12-8-21-6-5-15(12)9-1-3-10(4-2-9)16-7-11(13(18)19)22-14(16)20/h1-4,11H,5-8H2,(H,18,19)/t11-/m1/s1

InChI Key

SRPDKSYHAUEWIX-LLVKDONJSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)C(=O)O

Origin of Product

United States

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